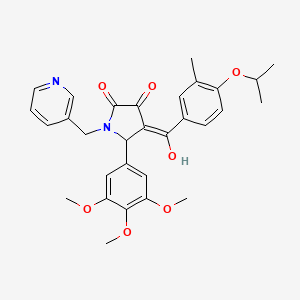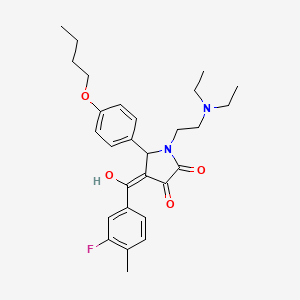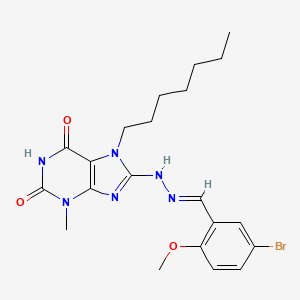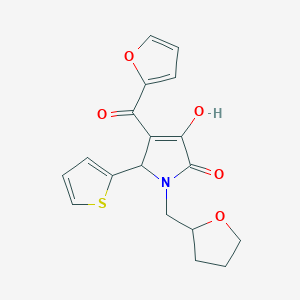
4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of furan, thiophene, and pyrrolone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Core: This step involves the cyclization of a suitable precursor, such as a substituted amide or nitrile, under acidic or basic conditions.
Introduction of the Furoyl Group: The furoyl group can be introduced via Friedel-Crafts acylation using furoyl chloride and a Lewis acid catalyst.
Attachment of the Tetrahydro-2-furanylmethyl Group: This step can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the tetrahydro-2-furanylmethyl moiety.
Incorporation of the Thienyl Group: The thienyl group can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the furan, thiophene, and pyrrolone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and catalysts like palladium or copper.
Major Products
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a phenyl group instead of a thienyl group.
4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a pyridyl group instead of a thienyl group.
Uniqueness
The uniqueness of 4-(2-Furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of furan, thiophene, and pyrrolone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H17NO5S |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO5S/c20-16(12-5-2-8-24-12)14-15(13-6-3-9-25-13)19(18(22)17(14)21)10-11-4-1-7-23-11/h2-3,5-6,8-9,11,15,21H,1,4,7,10H2 |
InChI-Schlüssel |
XZODANIRGGLMDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)

![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)

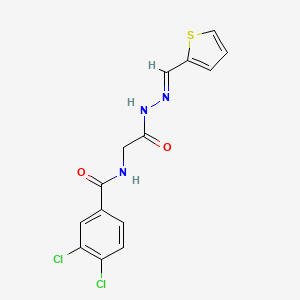
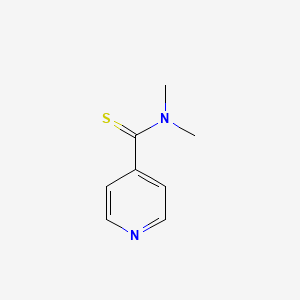
![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)
